molecular formula C19H21N3O3S2 B2923631 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1326884-02-9

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B2923631
M. Wt: 403.52
InChI Key: PTXCLQYSGXSCDH-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities .


Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . It also has a butan-2-yl group, a sulfanyl group, and a N-(4-methoxyphenyl)acetamide group attached to the core structure.

Scientific Research Applications

Dual Inhibitory Activity on TS and DHFR

Compounds related to 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide have shown significant potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This dual inhibitory activity suggests their application in therapeutic interventions against cancers and other diseases where TS and DHFR play pivotal roles. For instance, the study by Gangjee et al. (2008) elaborates on a series of classical and nonclassical analogues of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates that were synthesized as potential dual TS and DHFR inhibitors. The classical analogue was highlighted as the most potent dual inhibitor known at the time, emphasizing the potential efficacy of these compounds in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structures and Molecular Conformation

The understanding of the crystal structures and molecular conformation of related compounds aids in the design and synthesis of more effective therapeutic agents. Studies have provided insights into the crystal structures of compounds within the same family, illustrating the folded conformation of these molecules and how the pyrimidine ring inclines relative to the benzene ring, which is critical for their biological activity (Subasri et al., 2017).

Antitumor Activity

Another significant area of application for these compounds is in the synthesis and evaluation of their antitumor activity. Research indicates that derivatives of the thieno[3,2-d]pyrimidine scaffold, similar to the compound , have shown promising results against various human cancer cell lines, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Furthermore, the antimicrobial potential of these compounds has been explored, with studies indicating their effectiveness against a range of bacterial and fungal strains. This expands their potential applications into the treatment of infectious diseases, alongside their antitumor capabilities (Majithiya & Bheshdadia, 2022).

Future Directions

Given the wide range of pharmacological activities exhibited by thieno[3,2-d]pyrimidines , this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its pharmacological properties.

properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-12(2)22-18(24)17-15(9-10-26-17)21-19(22)27-11-16(23)20-13-5-7-14(25-3)8-6-13/h5-10,12H,4,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXCLQYSGXSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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